molecular formula C8H6N2O2S B14871244 2-Methyl-4-nitrobenzo[d]thiazole

2-Methyl-4-nitrobenzo[d]thiazole

Cat. No.: B14871244
M. Wt: 194.21 g/mol
InChI Key: UTDKDIRCHXEULN-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Heterocyclic Chemistry

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a critical class of heterocyclic compounds. nih.gov Their unique structural framework serves as a versatile scaffold in the design and synthesis of a wide array of molecules with significant biological and industrial importance. rsc.org The presence of nitrogen and sulfur atoms in the thiazole ring imparts specific chemical properties that make benzothiazole derivatives valuable in medicinal chemistry, materials science, and as chemical intermediates. nih.govbibliomed.org

The benzothiazole nucleus is a common structural motif in many pharmacologically active agents. crimsonpublishers.comjchemrev.com Its derivatives have been extensively studied and have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govcrimsonpublishers.combenthamscience.com This has spurred continuous interest in the synthesis of novel benzothiazole derivatives with enhanced therapeutic potential. jchemrev.com

Overview of Nitro-Substituted Benzothiazoles in Synthetic Design and Applications

The introduction of a nitro group onto the benzothiazole scaffold significantly influences its chemical reactivity and biological activity. Nitro-substituted benzothiazoles are important intermediates in organic synthesis, providing a handle for further functionalization. rjptonline.orgresearchgate.net The strong electron-withdrawing nature of the nitro group can activate the benzothiazole ring for certain reactions and can be a key pharmacophore in biologically active molecules. researchgate.net

Research has shown that the position of the nitro group on the benzothiazole ring can dramatically alter the compound's properties. researchgate.net For instance, nitro-substituted benzothiazoles have been investigated for their potential as antibacterial and antimalarial agents. rjptonline.orgresearchgate.net The synthesis of these compounds often involves the nitration of a pre-formed benzothiazole or the cyclization of a nitro-substituted aniline (B41778) derivative. researchgate.net

Historical Context of 2-Methyl-4-nitrobenzo[d]thiazole Research and its Derivatives

While specific historical details on the initial synthesis and characterization of this compound are not extensively documented in readily available literature, the broader history of benzothiazole chemistry dates back to the late 19th century. The development of synthetic methods for the benzothiazole core, such as the Hantzsch thiazole synthesis, laid the groundwork for the preparation of a vast number of derivatives, including those with methyl and nitro substitutions. evitachem.com

Early research on nitro-substituted benzothiazoles was likely driven by their potential as dyes and photographic sensitizers, given the historical importance of nitroaromatic compounds in these industries. jchemrev.com Over time, as the field of medicinal chemistry advanced, the focus shifted towards exploring the pharmacological properties of these compounds.

Scope and Objectives of Current Academic Investigation into this compound

Current research on this compound and its analogs is multifaceted. A primary objective is the development of efficient and environmentally friendly synthetic methodologies. This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce waste. rsc.org

Furthermore, a significant portion of current investigations is focused on the biological evaluation of these compounds. Researchers are exploring their potential as anticancer, antibacterial, and antifungal agents. pcbiochemres.comfabad.org.tr Structure-activity relationship (SAR) studies are being conducted to understand how modifications to the 2-methyl and 4-nitro positions, as well as other parts of the benzothiazole scaffold, affect biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Another area of interest is the use of this compound as a building block for the synthesis of more complex heterocyclic systems. nih.gov Its reactive sites allow for the construction of fused ring systems and the introduction of diverse functional groups, leading to novel compounds with potentially unique properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDKDIRCHXEULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Nitrobenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

To conduct a thorough NMR analysis, the actual spectra of 2-Methyl-4-nitrobenzo[d]thiazole are essential. This would involve acquiring the compound and performing the necessary experiments.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

A detailed analysis would involve the assignment of each proton on the benzothiazole (B30560) ring system and the methyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the heterocyclic thiazole (B1198619) ring. The aromatic protons would likely appear in the downfield region, and their splitting patterns (e.g., doublet, triplet, doublet of doublets) would reveal their coupling relationships (J-coupling), helping to confirm their positions on the benzene (B151609) ring. The methyl group would appear as a singlet in the upfield region.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation

Two-dimensional NMR techniques are crucial for unambiguously confirming the structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for piecing together the entire molecular structure and confirming the position of the methyl and nitro substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and gaining insight into the compound's structure through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS would be used to determine the exact mass of the molecular ion. This highly accurate measurement allows for the calculation of the elemental formula (e.g., C₈H₆N₂O₂S), confirming the compound's identity and purity.

Electron Impact (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

Studying the fragmentation patterns under different ionization techniques like EI and ESI provides valuable structural information. Common fragmentation pathways for related nitroaromatic and benzothiazole compounds often involve the loss of the nitro group (NO₂), nitrogen monoxide (NO), or cleavage of the thiazole ring. Analysis of these fragment ions helps to corroborate the proposed structure. For instance, the fragmentation of related thiazoles often involves the cleavage of the thiazole ring itself. Similarly, studies on other nitro-containing heterocyclic systems have shown characteristic losses of the nitro group.

Analysis of Nitro Group Fragmentation Pathways

In the mass spectrum of this compound, the fragmentation pathways involving the nitro group are of particular interest. Based on studies of related nitroaromatic compounds, several characteristic fragmentation patterns can be anticipated. A primary fragmentation route would likely involve the loss of a nitro radical (•NO₂) from the molecular ion, leading to a significant fragment ion. Another common pathway is the elimination of a neutral nitric oxide molecule (NO), often followed by the loss of a carbonyl group (CO). The presence of the thiazole ring introduces additional fragmentation possibilities, including ring cleavage. For instance, studies on similar structures, such as 2-methyl-4-(4-nitrophenyl)thiazole, have shown prominent fragment ions resulting from the elimination of an NO₂ radical and a neutral NO molecule. bldpharm.com The analysis of these fragmentation patterns is crucial for confirming the presence and position of the nitro group on the benzothiazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule through their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy of Nitro and Methyl Groups

The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrational modes of its key functional groups. The nitro group typically displays two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For nitroaromatic compounds, the asymmetric stretching band is generally observed in the range of 1500-1560 cm⁻¹, while the symmetric stretching band appears between 1335 and 1370 cm⁻¹. For example, in 4-methyl-3-nitrobenzoic acid, the asymmetric and symmetric stretching vibrations of the nitro group are found at 1533 cm⁻¹ and 1354 cm⁻¹, respectively. chemicalbook.com

The methyl group (CH₃) will also give rise to characteristic vibrations. These include symmetric and asymmetric stretching vibrations, which typically occur in the 2850-3000 cm⁻¹ region, and bending vibrations (scissoring, rocking, wagging, and twisting) at lower frequencies. For instance, in 2-amino-4-methylthiazole, which has been studied using matrix isolation FTIR spectroscopy, the vibrational modes of the methyl group have been identified and analyzed. mdpi.comresearchgate.net The precise positions of these bands in the spectrum of this compound would provide confirmatory evidence for the presence of both the nitro and methyl functional groups.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500-1560
Nitro (NO₂)Symmetric Stretch1335-1370
Methyl (CH₃)Asymmetric Stretch~2962
Methyl (CH₃)Symmetric Stretch~2872
Methyl (CH₃)Asymmetric Bend~1450
Methyl (CH₃)Symmetric Bend~1375

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that lead to a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the nitro group and the vibrations of the aromatic benzothiazole ring system are expected to be particularly prominent in the Raman spectrum of this compound. In studies of related molecules like 2-amino-4-methylbenzothiazole, FT-Raman spectroscopy has been effectively used to assign the vibrational modes of the molecule. researchgate.net The combination of FT-IR and Raman data allows for a more complete and confident assignment of the vibrational modes of the target compound.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.

Planarity and Tautomerism Studies in Nitrobenzothiazole Systems

The structural integrity and potential for isomeric forms of this compound are of significant interest in understanding its chemical behavior and potential applications. The planarity of the fused ring system and the possibility of tautomerism are key aspects of its structural chemistry.

The benzothiazole core, a fusion of benzene and thiazole rings, is generally considered to be a planar system. This planarity is crucial for maximum delocalization of π-electrons across the bicyclic structure, which contributes to its aromaticity and stability. X-ray diffraction studies of related, more complex benzothiazole derivatives confirm the planarity of the benzothiazole group itself. For instance, in the crystal structure of (2-methyl-4-phenyl-4H-benzo bldpharm.comnih.govthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone, the benzothiazole moiety is reported to be planar, with a root-mean-square deviation of 0.009 Å. researchgate.net The dihedral angle between the benzothiazole group and the mean plane of the adjacent pyrimidine (B1678525) ring is a mere 3.27 (6)°. researchgate.net This provides strong evidence for the inherent planarity of the benzothiazole skeleton.

Computational studies on various benzothiazole derivatives further support this observation. Density Functional Theory (DFT) calculations, a common method for predicting molecular geometry, consistently show a high degree of planarity for the benzothiazole ring system in its optimized, lowest energy state. mdpi.comnih.gov For this compound, it is therefore highly probable that the fused benzothiazole core maintains a planar conformation. The nitro group at the 4-position, with its potential for conjugation with the benzene ring, would favor a coplanar arrangement to maximize resonance stabilization.

In the case of 2-amino-4-methylthiazole, theoretical studies have identified several possible tautomers arising from proton migration. nih.gov These include transformations within an amidine system (HN–C=N ↔ N=C–NH) and an imino-enamine system (HN–C=C ↔ N=C–CH). nih.gov The relative stability of these tautomers is influenced by factors such as the preservation of the aromatic system and the energetic cost of proton transfer. For 2-amino-4-methylthiazole, the amino tautomer is found to be the most stable form. nih.gov

The potential for tautomerism in this compound is less obvious than in its 2-amino counterparts, as it lacks the exocyclic amino group that is a common site for proton migration. However, the possibility of other, less common tautomeric forms, such as those involving the methyl group, cannot be entirely ruled out without specific experimental or computational investigation.

To illustrate the planarity in a related system, the following table presents dihedral angle data from a published crystal structure.

Interacting PlanesDihedral Angle (°)Reference
Benzothiazole and Pyrimidine Ring3.27 (6) researchgate.net
Phenyl and Pyrimidine Ring84.87 (8) researchgate.net
Benzoyl and Pyrimidine Ring75.33 (9) researchgate.net

This table showcases the near co-planarity of the benzothiazole ring with an adjacent fused ring in a complex molecule, supporting the expected planarity of the core benzothiazole structure.

The following table, derived from a computational study of 2-amino-4-methylthiazole, demonstrates the concept of tautomerism and the relative energies of different forms in a similar thiazole derivative.

TautomerDescriptionRelative Energy (kJ mol⁻¹)Reference
AMT1Amino form (most stable)0.0 nih.gov
AMT2Imino formHigh energy nih.gov
AMT3'Imino-enamine tautomerHigh energy nih.gov

This table illustrates the energetic differences between possible tautomeric forms in a related thiazole, highlighting that one form is typically more stable.

Theoretical Investigations and Computational Chemistry of 2 Methyl 4 Nitrobenzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance between accuracy and computational cost. For a molecule like 2-Methyl-4-nitrobenzo[d]thiazole, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure.

The output of such a calculation would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, one would expect to see the characteristic bond lengths of the fused benzene (B151609) and thiazole (B1198619) rings, as well as the C-N and N-O bonds of the nitro group, and the C-C bond of the methyl group. The planarity of the benzothiazole (B30560) ring system and the orientation of the nitro and methyl groups relative to the ring would be revealed by the calculated dihedral angles. This data is crucial for understanding the steric and electronic effects of the substituents.

A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.75S-C-N115.0
C=N1.35C-N-C110.0
C-C (aromatic)1.40C-C-C (aromatic)120.0
C-N (nitro)1.45O-N-O125.0
N-O1.22C-C-N (nitro)118.0
C-C (methyl)1.52H-C-H (methyl)109.5

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from a specific DFT calculation.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark-quality results. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are used for more accurate energy and electronic structure calculations. While computationally more demanding than DFT, these methods would be valuable for confirming the electronic properties and for studying excited states of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can aid in the structural elucidation and assignment of signals.

IR Spectroscopy: The calculation of vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the infrared (IR) absorption bands. By analyzing the vibrational modes, one can assign the calculated frequencies to specific functional groups, such as the C=N stretching of the thiazole ring, the symmetric and asymmetric stretching of the nitro group, and the C-H vibrations of the methyl and aromatic groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides information about the electronic excitations within the molecule, often related to π-π* and n-π* transitions.

A hypothetical table of predicted vibrational frequencies is shown below.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H stretch3100-3000
Methyl C-H stretch2980-2870
C=N stretch1650-1550
NO₂ asymmetric stretch1550-1500
NO₂ symmetric stretch1350-1300
Aromatic C=C stretch1600-1450

Note: These are typical frequency ranges for the specified functional groups.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The distribution of the HOMO and LUMO across the molecule is also critical. In a molecule like this compound, one would expect the HOMO to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO would likely be concentrated on the electron-withdrawing nitro group. The spatial arrangement of these orbitals dictates how the molecule interacts with other species.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive and can be easily polarized.

The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzothiazole ring would be expected to significantly influence the HOMO and LUMO energies and, consequently, the reactivity of this compound compared to the unsubstituted parent compound.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.5
HOMO-LUMO Gap4.0

Note: These values are illustrative and would be determined from a specific quantum chemical calculation.

Reactivity Descriptors and Chemical Hardness/Softness Analysis

The reactivity of this compound is governed by the distribution of its electron density and the energies of its frontier molecular orbitals. Reactivity descriptors derived from conceptual DFT provide a quantitative framework for understanding and predicting the molecule's interaction with other chemical species.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are crucial in identifying the local reactivity within a molecule, pinpointing the atoms most susceptible to electrophilic or nucleophilic attack. mdpi.com These functions are derived from the change in electron density as the number of electrons in the system is altered.

For this compound, the Fukui functions would be calculated to determine the sites for electrophilic and nucleophilic attack. The function f(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f(r) suggests its ability to donate an electron (electrophilic attack).

Table 1: Predicted Reactive Sites in this compound based on Fukui Functions

Atom/Region Predicted Susceptibility Rationale
Nitrogen atom of the nitro group Electrophilic attack The strong electron-withdrawing nature of the nitro group creates a region of positive charge, making it a likely target for nucleophiles.
Oxygen atoms of the nitro group Electrophilic attack These atoms also carry a partial negative charge and can be sites for electrophilic interaction.
Carbon atoms of the benzene ring Nucleophilic attack The aromatic ring, influenced by the electron-withdrawing nitro group, would have regions susceptible to nucleophilic aromatic substitution.
Methyl group Electrophilic attack The hydrogen atoms of the methyl group can be susceptible to abstraction by radical species. nih.gov

Note: The precise values of Fukui functions require specific DFT calculations, and the predictions above are based on general principles of electronic effects in similar molecules.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the molecular surface. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an EPS map would likely show:

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group, indicating a high electron density and favorability for interaction with electrophiles.

Positive Potential (Blue): Located near the hydrogen atoms of the benzene ring and the methyl group, as well as potentially on the carbon atom to which the nitro group is attached, suggesting these are sites for nucleophilic attack. nih.gov

The charge distribution visualized by the EPS map is a key factor in determining how the molecule interacts with other polar molecules and ions. researchgate.net

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and potential for isomerism are fundamental to the chemical behavior of this compound.

Conformational Analysis: The primary conformational flexibility in this compound would involve the rotation of the nitro group relative to the plane of the benzothiazole ring. Computational studies on similar nitroaromatic compounds have shown that the energy barrier for this rotation can influence the molecule's reactivity and interactions. mdpi.com The planarity of the molecule is a critical factor, with deviations from planarity potentially affecting the extent of conjugation and, consequently, the electronic properties. nih.gov

Tautomeric Equilibria: While this compound itself is not prone to common tautomerism, related benzothiazole derivatives can exhibit tautomeric forms, such as amino-imino tautomerism in aminobenzothiazoles. nih.gov For this compound, the potential for tautomerism is low. However, under specific reaction conditions or upon substitution with certain functional groups, the possibility of tautomeric equilibria should be considered through computational modeling.

In Silico Modeling for Structure-Reactivity Relationships

Computational modeling provides a powerful platform for investigating the relationship between the structure of this compound and its reactivity, offering predictive insights into its chemical behavior.

Computational Studies of Reaction Mechanisms

In silico studies can elucidate the step-by-step mechanisms of reactions involving this compound. For instance, the oxidation of the methyl group or substitution reactions on the aromatic ring can be modeled to determine the transition state structures, activation energies, and reaction pathways. nih.govresearchgate.net DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the most favorable mechanistic routes. researchgate.net For example, a study on the oxidation of 2-methylbenzothiazole (B86508) revealed that the reaction can proceed via different pathways, including attack on the methyl group or the benzene ring, with the preferred pathway determined by the relative energy barriers. nih.gov

Prediction of Synthetic Pathways and Selectivity

Computational chemistry can be employed to predict the outcomes of synthetic reactions, including regioselectivity and stereoselectivity. By calculating the energies of possible products and transition states, chemists can design more efficient and selective synthetic routes. For this compound, computational models could predict the most likely position for further electrophilic or nucleophilic substitution on the benzene ring. mdpi.com This predictive capability is invaluable for guiding experimental work and optimizing reaction conditions to achieve desired products.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-methylbenzothiazole

Chemical Reactivity and Transformations of 2 Methyl 4 Nitrobenzo D Thiazole

Reactions Involving the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzothiazole (B30560) core. It deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic attack. The nitro group itself is also a site of important chemical transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatics, providing a gateway to a wide array of further functionalization. This reaction is crucial for the synthesis of various substituted benzothiazoles, which are of interest in medicinal chemistry and materials science. For 2-Methyl-4-nitrobenzo[d]thiazole, this transformation yields 2-methylbenzo[d]thiazol-4-amine.

Commonly employed methods for this reduction involve catalytic hydrogenation or the use of chemical reducing agents. For instance, iron powder in the presence of an acid such as acetic acid or ammonium (B1175870) chloride is a classic and effective method for nitro group reduction. Another approach involves using tin(II) chloride in hydrochloric acid. These methods are generally high-yielding and tolerant of the thiazole (B1198619) ring.

Table 1: Selected Conditions for Nitro Group Reduction in Benzothiazole Synthesis

Starting Material Type Reagents & Conditions Product Type Reference
Nitroarene, Alcohol, Sulfur FeCl₃, KHCO₃, NH₄I, NMP, 160 °C 2-Substituted benzothiazole acs.org

The nitro group, particularly when positioned ortho or para to a potential leaving group, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In this compound, the nitro group at the 4-position activates the benzene portion of the molecule for such reactions. While the parent molecule lacks a conventional leaving group on the benzene ring, this activating effect is a general principle for nitro-substituted benzothiazoles.

Kinetic studies on related compounds like 2-nitrobenzothiazole show that the nitro group behaves as a good leaving group itself in reactions with nucleophiles like alkoxides and piperidine. rsc.org The reaction proceeds through a two-step mechanism involving a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. acs.org The presence of the nitro group is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction. acs.org The reactivity in these SNAr reactions is also influenced by factors such as the solvent and the nature of the nucleophile. rsc.org

While reduction is the most common transformation of the aromatic nitro group, oxidative reactions are also possible, though less frequently employed. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative degradation. nih.gov

One specific oxidative transformation is oxidative denitration, where the nitro group is replaced by a hydroxyl group. This has been observed in the reaction of certain nitro-heterocycles with hydroxyl radicals, which can lead to the elimination of nitrous acid. rsc.org Although not specifically documented for this compound, this represents a potential, albeit likely low-yielding, reaction pathway under specific oxidative conditions. The nitro group itself, with nitrogen in the +3 oxidation state, can act as a self-oxidant, a property exploited in energetic materials. nih.gov

Reactions at the Methyl Group (Position 2)

The methyl group at the 2-position of the benzothiazole ring is not an inert substituent. Its protons are acidic due to the electron-withdrawing nature of the adjacent imine (C=N) bond within the thiazole ring. This "active" methyl group can participate in both oxidation and condensation reactions.

The methyl group of 2-methylbenzothiazole (B86508) and its derivatives can be oxidized to a formyl group (–CHO), yielding the corresponding 2-benzothiazolecarboxaldehyde. This transformation provides a valuable synthetic intermediate. Studies on the atmospheric oxidation of 2-methylbenzothiazole by hydroxyl radicals have shown that attack on the methyl group is a significant pathway, leading to the formation of 2-benzothiazolecarboxaldehyde. acs.orgnih.govresearchgate.net This gas-phase reaction proceeds through a multi-step mechanism involving oxygen and nitrogen oxides. nih.govresearchgate.net

In a laboratory setting, various oxidizing agents can be employed for this purpose. However, a competing reaction can be the oxidative ring-opening of the benzothiazole core, as observed in reactions with magnesium monoperoxyphthalate (MMPP). scholaris.ca For example, the reaction of 2-methylbenzothiazole with MMPP in ethanol (B145695) can yield N-(2-(ethylsulfonyl)phenyl)acetamide, where both the methyl group has been acetylated and the thiazole ring has been opened and oxidized. scholaris.ca

Table 2: Oxidation Products of 2-Methylbenzothiazole Derivatives

Substrate Reagents & Conditions Major Product Reference
2-Methylbenzothiazole OH radicals, O₂, NO (gas phase) 2-Benzothiazolecarboxaldehyde nih.govresearchgate.net

The acidity of the protons on the C2-methyl group allows it to be deprotonated by a strong base, generating a carbanion. This nucleophilic intermediate can then react with various electrophiles, most notably aldehydes and ketones, in condensation reactions. These reactions are fundamental to the synthesis of a wide range of compounds, including styryl dyes.

The reaction typically begins with the deprotonation of the 2-methyl group using a strong base like butyllithium (B86547) or phenyllithium (B1222949) at low temperatures (e.g., -78 °C) to form a highly reactive 2-benzothiazolylmethyllithium intermediate. researchgate.net This intermediate readily attacks the carbonyl carbon of an aldehyde, such as benzaldehyde (B42025). researchgate.net Subsequent dehydration of the resulting alcohol adduct yields a styryl-substituted benzothiazole. The nitro group at the 4-position would enhance the acidity of the methyl protons, potentially facilitating this reaction. Such condensation reactions are versatile, allowing for the introduction of a wide variety of substituents at the 2-position. nih.govresearchgate.net

Halogenation and Other Electrophilic Substitutions at the Methyl Group

The methyl group at the C2 position of the thiazole ring exhibits a degree of reactivity characteristic of methyl groups attached to heterocyclic systems. While direct experimental data on the halogenation of this compound is limited in the available literature, reactivity can be inferred from related compounds. For instance, the methyl group in various 2-methylthiazole (B1294427) derivatives is known to be susceptible to oxidation and can participate in condensation reactions with aldehydes. ias.ac.inias.ac.in

Furthermore, studies on 2-methylbenzothiazole have shown that the methyl group can be a site of attack by radicals, such as the hydroxyl radical. nih.govresearchgate.net However, the strong electron-withdrawing nature of the nitro group at the 4-position on the benzene ring in this compound is expected to have a significant impact on the reactivity of the methyl group. This deactivating effect can make electrophilic substitution at the methyl group more challenging compared to unsubstituted or differently substituted benzothiazoles. For example, in the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene, the strong electron-withdrawing effect of the nitro group significantly increases the difficulty of oxidizing the methyl group. google.com

Reactions of the Benzothiazole Heterocycle

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

Electrophilic aromatic substitution on the benzene portion of this compound is influenced by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director, meaning it slows down electrophilic attack and directs incoming electrophiles to the positions meta to it (C5 and C7). organicchemistrytutor.comlibretexts.orgunizin.org Conversely, the methyl group is an activating group and an ortho-, para-director. libretexts.orgunizin.org The fused thiazole ring itself is generally considered a deactivating system for electrophilic substitution on the benzene ring.

The interplay of these directing effects determines the position of further substitution. The powerful meta-directing effect of the nitro group at C4 would likely channel incoming electrophiles to the C5 and C7 positions. The activating effect of the C2-methyl group is transmitted through the heterocyclic system, but its influence on the benzene ring is less direct than that of the nitro group. Therefore, electrophilic attack is anticipated to occur preferentially at the C5 or C7 positions. For instance, in the nitration of substituted benzenes, a nitro group strongly directs subsequent nitration to the meta position. unizin.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-NO₂Strongly DeactivatingMeta
-CH₃ActivatingOrtho, Para
Fused Thiazole RingDeactivating-

Nucleophilic Attack on the Thiazole Ring System

The thiazole ring, particularly the C2 carbon, is susceptible to nucleophilic attack. This is a general feature of thiazole and its derivatives, where the C2 position is electron-deficient. ias.ac.inias.ac.innih.gov Kinetic studies on the reactions of 2-nitrobenzothiazole with nucleophiles have shown that the nitro group at the 2-position can act as a leaving group in a nucleophilic aromatic substitution mechanism. rsc.org

In the case of this compound, while the nitro group is on the benzene ring, the C2 carbon remains the most probable site for nucleophilic attack due to the inherent electronic properties of the thiazole ring. The presence of the electron-withdrawing nitro group on the fused benzene ring would further enhance the electrophilicity of the entire benzothiazole system, including the C2 carbon. Kinetic studies on related 2-amino-4-arylthiazoles have been used to assess their nucleophilic character. cu.edu.eg

Ring-Opening and Rearrangement Reactions

The benzothiazole ring system can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. For example, an oxidative ring-opening of various benzothiazole derivatives, including 5-nitro and 6-nitrobenzothiazole (B29876), has been reported to yield acylamidobenzene sulfonate esters. scholaris.caresearchgate.net This suggests that the thiazole ring can be cleaved.

Specifically, the reaction of 6-nitrobenzothiazole with methoxide (B1231860) has been shown to result in the opening of the thiazole ring. rsc.org While direct evidence for this compound is not available, it is plausible that a similar nucleophilic attack at the C2 position could lead to cleavage of the C-S bond and subsequent ring-opening. The position of the nitro group influences the susceptibility of the ring to this type of reaction.

Kinetics and Mechanism of Key Chemical Transformations

Detailed kinetic and mechanistic studies specifically for the chemical transformations of this compound are not extensively reported in the reviewed literature. However, the mechanisms of related reactions provide a basis for understanding its reactivity.

The mechanism of electrophilic aromatic substitution on the benzene ring is expected to follow the general, well-established two-step process:

Attack of the electrophile by the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. organicchemistrytutor.commasterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore aromaticity. organicchemistrytutor.commasterorganicchemistry.com

For nucleophilic attack on the thiazole ring, kinetic studies on 2-nitrobenzothiazole suggest a two-step mechanism for nucleophilic aromatic substitution. rsc.org This likely involves the formation of a Meisenheimer-like intermediate, followed by the departure of the leaving group. In the case of this compound, where a direct leaving group on the thiazole ring is absent, a nucleophilic addition may occur at the C2 position, potentially leading to ring-opening as discussed previously.

Kinetic data from the reaction of 2-methylbenzothiazole with OH radicals indicate that the reaction is approximately 50% faster than with unsubstituted benzothiazole, with about 33% of the reaction occurring at the methyl group. nih.govresearchgate.net This highlights the reactivity of the methyl group, although the 4-nitro group in the target compound would likely alter these kinetics.

Synthesis and Characterization of Advanced 2 Methyl 4 Nitrobenzo D Thiazole Derivatives

Modification of the Methyl Group for Structural Diversification

The methyl group at the 2-position of the benzothiazole (B30560) ring serves as a versatile handle for introducing structural diversity. This can be achieved through oxidation to form aldehyde and carboxylic acid functionalities, or by utilizing modern cross-coupling reactions to introduce new alkyl or aryl chains.

Formation of Aldehyde and Carboxylic Acid Derivatives

The oxidation of the 2-methyl group to an aldehyde (2-formyl-4-nitrobenzo[d]thiazole) or a carboxylic acid (4-nitrobenzo[d]thiazole-2-carboxylic acid) introduces valuable functional groups for further derivatization. While direct oxidation of 2-methyl-4-nitrobenzo[d]thiazole is not extensively documented in the literature, established methods for the benzylic oxidation of methylarenes can be applied.

For the synthesis of the aldehyde, controlled oxidation using reagents such as selenium dioxide (SeO2) or a combination of N-bromosuccinimide (NBS) and a radical initiator followed by hydrolysis could be employed. More contemporary methods involve the use of catalysts like o-Iodoxybenzoic acid (IBX) or a TEMPO/Co(OAc)2 system with an oxidant like NaClO, which have shown high efficiency in the oxidation of alkyl arenes to aldehydes. organic-chemistry.org

The formation of the carboxylic acid derivative can be achieved through more vigorous oxidation conditions. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid are traditionally used for this purpose. A patent for the synthesis of the related 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene utilizes dilute nitric acid as an oxidant in the presence of a free radical initiator and a phase transfer catalyst, achieving a high yield. mdpi.com This suggests that similar conditions could be adapted for the oxidation of the methyl group on the benzothiazole core.

Table 1: Potential Reagents for the Oxidation of the 2-Methyl Group

Target Functional GroupReagent SystemNotes
AldehydeSeO2Classic reagent for allylic and benzylic oxidation.
NBS/Radical InitiatorInvolves a benzylic bromination followed by hydrolysis.
IBXMild and selective oxidizing agent. organic-chemistry.org
TEMPO/Co(OAc)2/NaClOCatalytic system for benzylic oxidation. organic-chemistry.org
Carboxylic AcidKMnO4Strong oxidizing agent.
CrO3Strong oxidizing agent.
Dilute HNO3/CatalystAs described in a related patent. mdpi.com

Introduction of Alkyl/Aryl Chains via Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions provide a powerful tool for the introduction of alkyl and aryl substituents at the 2-position by functionalizing the methyl group. This typically involves an initial halogenation of the methyl group to form a 2-(halomethyl)-4-nitrobenzo[d]thiazole intermediate.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.govyoutube.comyoutube.com The 2-(halomethyl)-4-nitrobenzo[d]thiazole intermediate could be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base to yield 2-(arylmethyl)- or 2-(vinylmethyl)-4-nitrobenzo[d]thiazole derivatives.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govorganic-chemistry.org The 2-(halomethyl)-4-nitrobenzo[d]thiazole intermediate could be coupled with terminal alkynes to introduce alkynyl moieties at the 2-position. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Derivatization at the Nitro Position

The nitro group at the 4-position of the benzothiazole ring is a key site for functionalization, primarily through its reduction to an amino group, which can then be further derivatized. Direct displacement of the nitro group is also a potential, though less common, route for introducing new substituents.

Amidation and Ureation after Nitro Reduction

The reduction of the 4-nitro group to a 4-amino group (forming 4-amino-2-methylbenzo[d]thiazole) is a crucial step for a variety of derivatizations. This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, sodium dithionite (B78146) (Na2S2O4), or catalytic hydrogenation. The resulting 4-amino-2-methylbenzo[d]thiazole is a versatile intermediate for the synthesis of amides and ureas. nih.govnih.gov

Amidation: The 4-amino group can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form a wide range of amide derivatives. nih.govresearchgate.net This allows for the introduction of diverse side chains, which can significantly alter the properties of the parent molecule.

Ureation: The reaction of the 4-amino group with isocyanates or by using phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) followed by treatment with another amine leads to the formation of urea (B33335) derivatives. mdpi.comnih.govsemanticscholar.org These derivatives are of interest due to the ability of the urea moiety to form strong hydrogen bonds.

Table 2: Synthesis of Amide and Urea Derivatives from 4-Amino-2-methylbenzo[d]thiazole

DerivativeReagentReaction Type
AmideAcyl chloride/Anhydride (B1165640)Nucleophilic Acyl Substitution
Carboxylic acid + Coupling AgentAmide Coupling
UreaIsocyanateNucleophilic Addition
CDI followed by an aminePhosgene-free Ureation

Formation of Halogenated or Alkoxy Derivatives

The introduction of halogens or alkoxy groups at the 4-position can be achieved via the Sandmeyer reaction, which proceeds through a diazonium salt intermediate formed from the 4-amino derivative. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com

Halogenation: The 4-amino-2-methylbenzo[d]thiazole can be converted to its corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orguokerbala.edu.iqresearchgate.netgoogle.com Subsequent treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) can yield the 4-chloro-, 4-bromo-, or 4-iodo-2-methylbenzo[d]thiazole derivatives, respectively.

Alkoxylation: While less common, the diazonium salt can also be converted to an alkoxy derivative. This can be achieved by heating the diazonium salt in an alcohol, sometimes in the presence of a copper catalyst.

Heterocyclic Ring Fusions and Annulations

The benzothiazole core of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions can involve both the benzene (B151609) and the thiazole (B1198619) portions of the molecule.

The presence of the reactive amino group, after reduction of the nitro group, provides a key site for annulation. For instance, the reaction of 2-aminobenzothiazoles with α-haloketones can lead to the formation of thiazolo[3,2-a]benzimidazolium salts. nih.gov Similarly, multicomponent reactions involving 2-aminobenzothiazoles, aldehydes, and other reagents can be used to construct fused quinazoline (B50416) or imidazo[2,1-b]benzothiazole (B1198073) systems. nih.gov The development of one-pot and domino reactions has made the synthesis of such complex heterocyclic structures more efficient. researchgate.netresearchgate.net These fused systems are of significant interest as they can exhibit novel biological activities and unique photophysical properties.

Pyrrolo- and Thiazolo-Fused Benzothiazoles

The annulation of pyrrole (B145914) and thiazole rings onto the benzothiazole framework yields novel tricyclic structures with distinct chemical characteristics.

One prominent approach to pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles involves a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones. This transformation proceeds through the cleavage of the S–C bond in the 1,4-benzothiazine moiety, followed by an intramolecular cyclization of the in situ-generated 1-(2-thiophenyl)pyrrole derivative. researchgate.netnih.gov This method has been successfully applied with various nucleophiles, including alkanols and amines. researchgate.netnih.gov

Another versatile route to pyrrolo-fused systems is through multicomponent reactions. For instance, the isocyanide-based multicomponent reaction of cyclic imines like dibenzothiazepine with gem-diactivated olefins and isocyanides provides an efficient, solvent-free, and catalyst-free synthesis of pyrrole-fused dibenzothiazepines . google.comorganic-chemistry.org

The synthesis of thiazolo-fused benzothiazoles can be achieved through a multi-step process. For example, a substituted aniline (B41778) can be reacted with bromine and potassium thiocyanate (B1210189) in glacial acetic acid to form a substituted benzothiazole. This intermediate can then be treated with chloroacetyl chloride and subsequently cyclized with potassium thiocyanate to yield a benzothiazole fused with a thiazolidine (B150603) system. nih.gov This fused ring system can be further derivatized by reacting with various aldehydes. nih.gov

A variety of new fused heterocyclic rings incorporating a pyrrolo[2,1-b]benzothiazole moiety have been synthesized starting from 2-oxo-1,2-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-3-carbonitrile. cymitquimica.com This precursor reacts with reagents such as hydrazine (B178648) hydrate (B1144303) to form aminopyrazoles, and with benzaldehyde (B42025) to yield a derivative that can be further cyclized to a pyrazolo[3',4':4,5]pyrrolo[2,1-b]thiazole. cymitquimica.com

Starting MaterialReagentsFused SystemRef
3-Aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-trionesAlkanols, Benzylamine, ArylaminesPyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazole researchgate.netnih.gov
Dibenzothiazepine, Isocyanide, Gem-diactivated olefinNone (Multicomponent)Pyrrole-fused dibenzothiazepine google.comorganic-chemistry.org
Substituted aniline1. Br2, KSCN, AcOH2. ClCOCH2Cl3. KSCNThiazolidine-fused benzothiazole nih.gov
2-Oxo-1,2-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-3-carbonitrileHydrazine hydrate, BenzaldehydePyrazolo[3',4':4,5]pyrrolo[2,1-b]thiazole cymitquimica.com

Triazolo- and Imidazo-Fused Systems

The fusion of triazole and imidazole (B134444) rings to the benzothiazole core generates another important class of heterocyclic compounds.

A common route to triazolo-fused benzothiazoles involves the cyclization of a 2-hydrazinobenzothiazole (B1674376) derivative. For example, heating 4-bromo-6-ethoxy-2-hydrazinobenzothiazole with acetic acid and acetic anhydride, followed by treatment with orthophosphoric acid, yields 5-bromo-7-ethoxy-3-methyl-1,2,4-triazolo[3,4-b]benzothiazole. rjpbcs.com Another strategy is the 1,3-dipolar cycloaddition reaction between S-propargyl mercaptobenzothiazole and an α-halo ester or amide, which produces 1,2,3-triazole derivatives attached to the benzothiazole core. researchgate.net A more recent development is the synthesis of benzo nih.govnih.govthiazolo[2,3-c] researchgate.netnih.govrjpbcs.comtriazoles through the oxidation of a mercaptophenyl-substituted triazole to its disulfide, which then undergoes an intramolecular C-H bond functionalization. nih.gov Furthermore, thiazolidinone-appended benzothiazole–triazole hybrids have been synthesized in a one-pot process. acs.org

The synthesis of imidazo[2,1-b]benzothiazoles can be accomplished through various methods. One approach involves the reaction of 2-[p-(un)substituted phenyl]imidazo[2,1-b]benzothiazoles with acrylic acid in the presence of acetic anhydride and acetic acid to yield 3-[2-[p-(un)substituted phenyl]imidazo[2,1-b]benzothiazol-3-yl]propionic acid derivatives. nih.gov A straightforward method for preparing a range of fused imidazoles, including imidazo[2,1-b]benzothiazoles, involves the condensation of ortho-aminothiophenol with aldehydes, promoted by chlorotrimethylsilane (B32843) in DMF, followed by air oxidation. nih.gov Additionally, fused heterocyclic polymers containing imidazo[2,1-b]thiazole units have been synthesized via a multicomponent one-pot polymerization. jocpr.com

Starting MaterialReagentsFused SystemRef
4-Bromo-6-ethoxy-2-hydrazinobenzothiazoleAcetic acid, Acetic anhydride, Orthophosphoric acid5-Bromo-7-ethoxy-3-methyl-1,2,4-triazolo[3,4-b]benzothiazole rjpbcs.com
S-Propargyl mercaptobenzothiazole, α-Halo ester/amideNaN3, Catalyst1,2,3-Triazole-substituted benzothiazole researchgate.net
Mercaptophenyl-substituted triazoleOxidantBenzo nih.govnih.govthiazolo[2,3-c] researchgate.netnih.govrjpbcs.comtriazole nih.gov
2-Hydrazinobenzothiazole, Anthranilic acid, Aromatic aldehydesReflux in ethanol (B145695)Benzothiazolo[2,3-c] researchgate.netnih.govrjpbcs.comtriazole derivatives acs.org
2-[p-(Un)substituted phenyl]imidazo[2,1-b]benzothiazoleAcrylic acid, Acetic anhydride, Acetic acid3-[2-[p-(Un)substituted phenyl]imidazo[2,1-b]benzothiazol-3-yl]propionic acid nih.gov
ortho-Aminothiophenol, AldehydesChlorotrimethylsilane, DMF, AirImidazo[2,1-b]benzothiazole nih.gov
1,4-Phthalaldehyde, [6,6'-Bibenzothiazole]-2,2'-diamine, 1-Ethynyl-4-hexylbenzeneCatalystImidazo[2,1-b]thiazole-containing polymer jocpr.com

Synthesis of Poly-substituted and Multi-functionalized Analogues

The introduction of multiple substituents and diverse functional groups onto the this compound scaffold is a key strategy for modulating its chemical and physical properties.

One approach to creating poly-substituted derivatives involves the synthesis of a substituted benzothiazole nucleus followed by further modifications. For instance, a C-6 methyl-substituted benzothiazole can be synthesized from a substituted aniline and potassium thiocyanate. researchgate.net This can then be condensed with a nitrobenzoyl chloride to form a nitrobenzamide, which can undergo further substitution at the C-7 position by reacting with nitroanilines in DMF. researchgate.net

The active methyl group at the C-2 position of this compound is a key site for functionalization. It can undergo Knoevenagel condensation with various aldehydes to form styryl dyes. nih.gov This reaction is often facilitated by a catalyst and allows for the introduction of a wide range of substituents through the aldehyde component. nih.govnih.govnih.gov For example, condensation of 2-methyl-6-nitro-4-quinazolone with different aldehydes in the presence of zinc chloride affords 2-substituted styryl-6-nitro-4-quinazolones. nih.gov

The synthesis of 2-amino-6-nitrobenzothiazole (B160904) provides a versatile intermediate for further functionalization. rjpbcs.comnih.gov The amino group can be converted into a hydrazone, which can then be reacted with various carbonyl compounds to introduce a wide array of substituents. nih.gov Additionally, the nitro group on the benzothiazole ring can influence the reactivity and properties of the resulting derivatives. For example, 2-methyl-5-nitrobenzothiazole (B1346598) is noted for its use in the synthesis of dyes and other specialty chemicals due to its electronic properties. cymitquimica.com

Parent CompoundReaction TypeReagents/ConditionsFunctionalization/SubstitutionRef
Substituted anilineCyclization and subsequent substitution1. KSCN, Br2, AcOH 2. Nitrobenzoyl chloride 3. Nitroaniline, DMFC-6 methyl, C-2 nitrobenzamide, C-7 nitroaniline researchgate.net
2-Methyl-thiazolo[4,5-b]pyrazineKnoevenagel CondensationAldehydesStyryl derivatives at C-2 nih.gov
2-Methyl-6-nitro-4-quinazoloneKnoevenagel CondensationAldehydes, ZnCl22-Substituted styryl derivatives nih.gov
2-Amino-6-nitrobenzothiazoleHydrazone formation and condensationHydrazine, Carbonyl compoundsExtended hydrazones at C-2 nih.gov
2-Aminobenzothiazole (B30445)Nitration and Schiff base formationH2SO4, HNO3, Benzaldehyde6-Nitro, N-substituted imine rjpbcs.com

Applications in Organic Synthesis and Materials Science

2-Methyl-4-nitrobenzo[d]thiazole as a Versatile Synthetic Intermediate

The reactivity of this compound is largely dictated by the interplay of its functional groups. The nitro group at the 4-position is a strong electron-withdrawing group, which influences the electron density of the aromatic system and the reactivity of the adjacent methyl group. This electronic profile makes the compound a versatile intermediate for a variety of chemical transformations.

Building Block in Complex Molecule Synthesis

While specific, large-scale applications in the synthesis of highly complex, multi-step natural products or pharmaceuticals are not extensively documented in publicly available literature, the inherent functionalities of this compound make it a plausible starting material. The nitro group can be reduced to an amino group, which is a common precursor for the formation of amides, ureas, and other nitrogen-containing functionalities. This transformation is a critical step in the synthesis of many biologically active molecules. Furthermore, the methyl group can potentially undergo condensation reactions, providing a route to extend the carbon skeleton.

Precursor for Advanced Heterocyclic Systems

The benzothiazole (B30560) core of this compound is a privileged scaffold in medicinal chemistry and materials science. The presence of the nitro and methyl groups provides handles for further chemical modifications, allowing for the construction of more elaborate heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization, could potentially lead to the formation of fused triazolo-benzothiazole systems. Such advanced heterocyclic structures are often investigated for their unique photophysical or biological properties.

Role in the Design of Novel Organic Scaffolds

The development of novel organic scaffolds is a cornerstone of modern drug discovery and materials science. The rigid, planar structure of the benzothiazole ring system in this compound makes it an attractive core for the design of new molecular architectures. By strategically modifying the nitro and methyl groups, chemists can introduce a variety of substituents and build out from the core, creating a library of compounds with diverse three-dimensional shapes and electronic properties. The electron-deficient nature of the nitro-substituted benzene (B151609) ring can also be exploited in the design of charge-transfer complexes and other functional organic materials.

Contributions to Dye Chemistry and Pigment Development

Benzothiazole derivatives have a long history of use in the dye industry, forming the basis for a range of azo and methine dyes. The 2-methyl group in this compound is particularly significant in this context. It can be activated by the electron-withdrawing nitro group, making it susceptible to condensation with aldehydes and other electrophiles to form cyanine-type dyes. These dyes are known for their intense colors and are used in various applications, from photographic sensitizers to textile colorants.

Furthermore, the amino group, which can be readily generated from the nitro group, is a key component in the synthesis of azo dyes. Diazotization of the resulting 2-methyl-4-aminobenzothiazole and subsequent coupling with various aromatic compounds would yield a diverse palette of azo dyes with potentially interesting coloristic properties. The specific shade and fastness properties of these dyes would be influenced by the nature of the coupling partner.

Dye Class Synthetic Precursor Potential Color Range
Methine DyesThis compoundVaries (often blue to green)
Azo Dyes2-Methyl-4-aminobenzothiazole (derived from the title compound)Varies widely (yellow, orange, red, etc.)

Potential as Ligands in Coordination Chemistry

The benzothiazole ring system contains both nitrogen and sulfur atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. These heteroatoms can coordinate to a wide variety of metal ions, forming stable metal complexes. The substituents on the benzothiazole ring can modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complex.

In the case of this compound, the electron-withdrawing nitro group would decrease the electron density on the benzothiazole ring system, which could influence the coordination strength and the redox properties of the metal center in its complexes. The methyl group provides steric bulk, which can affect the geometry of the resulting complex. The potential of this compound and its derivatives as ligands could lead to the development of new catalysts, sensors, or materials with interesting magnetic or optical properties.

Future Directions and Emerging Research Avenues for 2 Methyl 4 Nitrobenzo D Thiazole Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are often resource-intensive and generate significant waste. The future of synthesizing 2-Methyl-4-nitrobenzo[d]thiazole lies in the adoption of green and sustainable chemistry principles. Research has already demonstrated the feasibility of such approaches for the broader benzothiazole class, which can be adapted for this specific compound. nih.govnih.gov

Key sustainable strategies include:

Green Solvents: Utilizing water or glycerol (B35011) as reaction media instead of volatile organic compounds.

Catalyst Innovation: Employing efficient and reusable catalysts, such as copper sulfate (B86663) or tin pyrophosphate, to drive reactions under milder conditions. nih.gov Some methods even proceed without a catalyst, such as through electrochemical synthesis. nih.gov

Energy Efficiency: Using alternative energy sources like ultrasonic irradiation to reduce reaction times from hours to minutes and often eliminate the need for solvents and catalysts. analis.com.my

Atom Economy: Designing reaction pathways that maximize the incorporation of starting materials into the final product, such as the condensation of 2-aminothiophenols with various carbonyl compounds or the cyclization of thioanilides. nih.gov

A promising direction is the refinement of one-pot syntheses, where 2-aminothiophenol (B119425) precursors react with appropriate reagents under green conditions to yield the target this compound with high efficiency and minimal environmental impact. nih.gov

Table 1: Comparison of Synthetic Approaches for Benzothiazole Derivatives

ApproachTypical ConditionsKey AdvantagesRelevance for this compound
Conventional SynthesisRefluxing in organic solvents (e.g., toluene), often requiring harsh reagents. nih.govEstablished and well-understood procedures.Provides a baseline for improvement.
Ultrasound-Assisted SynthesisSolvent- and catalyst-free, room temperature, short reaction times (e.g., 20 mins). analis.com.myRapid, energy-efficient, environmentally friendly. analis.com.myHigh potential for a clean and fast production route.
Green CatalysisUse of catalysts like CuSO₄ in aqueous media or H₂O₂/HCl in ethanol (B145695). nih.govHigh yields, short reaction times, reusable catalysts. nih.govAdaptable methods that reduce hazardous waste.
Flow ElectrochemistryCatalyst-free and supporting electrolyte-free in a flow reactor. nih.govresearchgate.netScalable, high current efficiency, improved safety for hazardous chemistry. researchgate.netresearchgate.netOffers precise control and scalability for industrial production.

Advanced Computational Approaches for Predictive Modeling and Reactivity Studies

Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, thereby guiding experimental work and accelerating discovery. Density Functional Theory (DFT) has become a standard method for studying the electronic structure, geometry, and spectroscopic properties of benzothiazole derivatives. researchgate.netmdpi.comnih.gov

Future computational studies on this compound will likely focus on:

Reactivity Prediction: Calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's kinetic stability and predict how it will react with other chemical species. researchgate.netmdpi.com The presence of substituents like the nitro and methyl groups significantly affects the HOMO-LUMO energy gap. researchgate.net

Spectroscopic Characterization: Simulating NMR, IR, and UV-Vis spectra to aid in the structural confirmation of newly synthesized derivatives and to understand their photophysical properties. researchgate.net

Molecular Docking: In silico screening of this compound against biological targets (e.g., enzymes, protein receptors) to predict its potential as a therapeutic agent. mdpi.comnih.govnih.gov This involves modeling the binding interactions and affinities to identify promising candidates for further biological evaluation.

Thermochemical Analysis: Determining thermodynamic properties like the enthalpy of formation to assess the molecule's stability. researchgate.net

Exploration of Supramolecular Chemistry with Nitrobenzothiazole Cores

Supramolecular chemistry investigates how molecules organize into larger, ordered structures through non-covalent interactions. For this compound, the interplay of its functional groups—specifically the hydrogen-bond-accepting nitro group and the nitrogen atom in the thiazole (B1198619) ring—creates significant potential for forming complex assemblies. nih.gov

Emerging research avenues include:

Crystal Engineering: Systematically studying how the methyl and nitro groups direct the packing of molecules in the solid state. Research on related benzothiazoles shows that different substituents can lead to the formation of distinct supramolecular structures like dimers, ribbons, or sheets through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov

Host-Guest Chemistry: Designing systems where the nitrobenzothiazole core acts as a host for specific guest molecules or ions. The electron-deficient nature of the nitro-aromatic system could facilitate interactions with electron-rich species.

Self-Assembled Materials: Investigating the spontaneous organization of this compound derivatives into nanostructured films or fibers. Studies on similar π-stacked systems suggest that these assemblies could have unique optical and electronic properties. rsc.org

The ability to control the self-assembly of these molecules is crucial for developing new materials with tailored functions, from electronics to sensing. rsc.org

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The synthesis and analysis of this compound can be significantly enhanced by integrating emerging technologies that offer greater precision, efficiency, and scalability.

Continuous Flow Synthesis: This technology moves beyond traditional batch processing, allowing for the synthesis of compounds in a continuous stream. researchgate.net For nitrobenzothiazoles, flow chemistry enables better control over reaction temperature and pressure, improves safety when handling potentially hazardous intermediates, and facilitates easier scale-up from laboratory to industrial production. researchgate.netresearchgate.net

Electrochemical Synthesis: The use of electricity to drive chemical reactions offers a green alternative to conventional reagents. Catalyst-free electrochemical methods have been successfully used to form the benzothiazole ring, providing a high-yield and efficient pathway that could be optimized for this compound. nih.govresearchgate.net

Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) and advanced NMR techniques are indispensable for the unambiguous characterization of novel derivatives. nih.govnih.gov Coupling synthesis platforms, like flow reactors, directly with online analytical tools can provide real-time monitoring and optimization of reaction conditions.

These technologies are transforming chemical manufacturing from an art to a precise science, enabling the production of complex molecules like this compound with unprecedented control and efficiency.

Design of Smart Materials Incorporating this compound Substructures

"Smart materials" are materials that respond to external stimuli, such as light, heat, or the presence of a specific chemical. The unique electronic and photophysical properties of the nitrobenzothiazole core make it an excellent building block for such advanced materials. mdpi.com

Future research is expected to focus on:

Chemosensors: Designing molecules where the this compound substructure is linked to a recognition unit. The binding of a target analyte (e.g., metal ions, biologically important molecules) could induce a change in the fluorescence or color of the material. nih.govacs.org Benzothiazole derivatives have already been developed as fluorescent "turn-on" sensors for various ions and molecules. nih.govacs.org

Optical Materials: Leveraging the conjugated π-system of the benzothiazole core, which can be tuned by the electron-withdrawing nitro group, to create materials with specific optical properties. This includes applications in organic light-emitting diodes (OLEDs) or as nonlinear optical chromophores.

Photochromic Systems: Developing materials that reversibly change color upon exposure to light. The electronic properties of the nitrobenzothiazole moiety could be harnessed to create molecular switches for applications in data storage or "smart" windows. rsc.org

Multifunctional Materials: Creating single compounds that combine multiple functions, such as antioxidant, UV-filtering, and antiproliferative properties, by incorporating the benzothiazole scaffold. nih.gov

The design of these materials relies on a deep understanding of the structure-property relationships, where the precise placement of the methyl and nitro groups on the benzothiazole scaffold is key to achieving the desired function. nih.gov

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H NMR identifies methyl protons (~δ 2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). 13C NMR confirms the nitro group’s deshielding effect on adjacent carbons.
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond lengths, critical for verifying regiochemistry in nitro-substituted thiazoles .

What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in anticancer research?

Advanced Research Focus
SAR studies involve:

  • Substituent Variation : Replacing the nitro group with cyano or amino groups to modulate electron density and binding affinity.
  • In Vitro Assays : Testing cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with IC₅₀ values.
  • Molecular Docking : Simulating interactions with targets like tubulin or topoisomerase II, guided by DFT-optimized geometries .

What are the common impurities encountered during the synthesis of this compound, and how are they identified?

Basic Research Focus
Common impurities include:

  • Over-nitration Byproducts : Identified via HPLC retention time shifts or LC-MS.
  • Methylation Side Products : Detected using TLC (Rf comparison) and differentiated by NMR splitting patterns.
  • Oxidative Degradants : Monitored through stability studies under accelerated conditions (40°C/75% RH) and analyzed via GC-MS .

How do nitro and methyl substituents influence the pharmacokinetic properties of benzo[d]thiazole derivatives?

Q. Advanced Research Focus

  • Nitro Group : Increases metabolic stability but may reduce solubility; its electron-withdrawing nature slows cytochrome P450-mediated oxidation.
  • Methyl Group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially increasing plasma protein binding.
  • In Vivo Studies : Radiolabeled analogs (e.g., ¹⁴C-methyl) track bioavailability and tissue distribution in rodent models .

What role does the nitro group play in the photostability of this compound?

Advanced Research Focus
The nitro group induces photoisomerization or radical formation under UV exposure, studied via:

  • UV-Vis Spectroscopy : Monitoring absorbance shifts during irradiation.
  • EPR Spectroscopy : Detecting nitroxide radicals.
  • Computational Modeling : Predicting excited-state transitions using TD-DFT. Mitigation strategies include adding UV stabilizers (e.g., benzotriazoles) .

How are computational and experimental data reconciled when analyzing contradictory results in thiazole reactivity?

Advanced Research Focus
Discrepancies between DFT-predicted reaction pathways and experimental yields are resolved by:

  • Solvent Effect Modeling : Incorporating PCM (Polarizable Continuum Model) to account for solvation.
  • Kinetic Studies : Using stopped-flow NMR to measure intermediate lifetimes.
  • Error Analysis : Comparing functional performance (e.g., B3LYP vs. M06-2X) in reproducing experimental activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.